molecular formula C27H28BNO5 B8655894 Benzyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamido)benzoate

Benzyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamido)benzoate

Cat. No.: B8655894
M. Wt: 457.3 g/mol
InChI Key: HGARLRQULQRPEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamido)benzoate is a useful research compound. Its molecular formula is C27H28BNO5 and its molecular weight is 457.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C27H28BNO5

Molecular Weight

457.3 g/mol

IUPAC Name

benzyl 4-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]amino]benzoate

InChI

InChI=1S/C27H28BNO5/c1-26(2)27(3,4)34-28(33-26)22-12-8-11-21(17-22)24(30)29-23-15-13-20(14-16-23)25(31)32-18-19-9-6-5-7-10-19/h5-17H,18H2,1-4H3,(H,29,30)

InChI Key

HGARLRQULQRPEY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of benzyl 4-aminobenzoate (4.39 g, 19.3 mmol), 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride (4.30 g, 16.1 mmol) and N,N-diisopropylethylamine (7.49 g, 57.9 mmol) in methylene chloride (50 mL) was stirred at ambient temperature for 13 h. After this time, the reaction was concentrated under reduced pressure and purified by chromatography (silica, heptane to 1:3 ethyl acetate/heptane) to afford benzyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamido)benzoate (3.07 g, 78% pure by mass, 27% yield) as a light yellow sticky foam that was used without further purification.
Quantity
4.39 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
7.49 g
Type
reactant
Reaction Step One

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